Tris(octan-1-olato)oxovanadium

Description

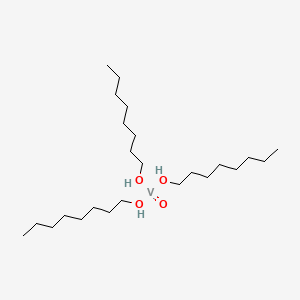

Tris(octan-1-olato)oxovanadium is a vanadium(V) coordination compound with the formula VO(OC₈H₁₇)₃, featuring a central oxovanadium(V) core bonded to three octan-1-olato ligands via their oxygen atoms. The octan-1-olato ligands (derived from octan-1-ol) provide steric bulk and influence the compound’s solubility in organic solvents.

Characterization techniques such as infrared spectroscopy (to confirm V=O and V–O–C bonds), nuclear magnetic resonance (NMR) spectroscopy, and X-ray diffraction (for structural elucidation) are commonly employed for such complexes .

Properties

CAS No. |

24261-23-2 |

|---|---|

Molecular Formula |

C24H54O4V |

Molecular Weight |

457.6 g/mol |

IUPAC Name |

octan-1-ol;oxovanadium |

InChI |

InChI=1S/3C8H18O.O.V/c3*1-2-3-4-5-6-7-8-9;;/h3*9H,2-8H2,1H3;; |

InChI Key |

RIZRBNXLHKIULJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCO.CCCCCCCCO.CCCCCCCCO.O=[V] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tris(octan-1-olato)oxovanadium generally involves the reaction of vanadium oxytrichloride (VOCl3) with octan-1-ol in the presence of a base such as pyridine. The reaction is typically carried out under an inert atmosphere to prevent oxidation of the vanadium center. The general reaction scheme is as follows:

VOCl3+3C8H17OH+3Py→VO(OC8H17)3+3PyHCl

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the laboratory synthesis methods can be scaled up. The key considerations for industrial production would include maintaining an inert atmosphere and ensuring the purity of reagents to prevent contamination and side reactions.

Chemical Reactions Analysis

Types of Reactions: Tris(octan-1-olato)oxovanadium can undergo various chemical reactions, including:

Oxidation: The vanadium center can be oxidized to higher oxidation states.

Reduction: The compound can be reduced, often involving the oxo ligand.

Substitution: Ligands can be substituted with other donor molecules.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

Substitution: Ligand exchange reactions can be facilitated by using donor solvents or other ligands like phosphines.

Major Products:

Oxidation: Formation of dioxovanadium complexes.

Reduction: Formation of vanadium(III) complexes.

Substitution: Formation of new vanadium complexes with different ligands.

Scientific Research Applications

Tris(octan-1-olato)oxovanadium has a wide range of applications in scientific research:

Chemistry: Used as a catalyst in organic synthesis, particularly in oxidation reactions and carbon dioxide fixation.

Medicine: Studied for its anticancer properties, particularly in inducing apoptosis in cancer cells.

Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which tris(octan-1-olato)oxovanadium exerts its effects often involves the interaction of the vanadium center with biological molecules. For instance, in anticancer applications, the compound can induce apoptosis through the mitochondrial-dependent pathway, involving the release of cytochrome c and activation of caspases . The compound can also interact with DNA, leading to cell cycle arrest and inhibition of tumor growth .

Comparison with Similar Compounds

Comparison with Similar Compounds

Vanadium oxo-complexes exhibit diverse reactivity and applications depending on their oxidation state, ligand architecture, and coordination geometry. Below is a detailed comparison of Tris(octan-1-olato)oxovanadium with structurally or functionally related compounds:

Table 1: Key Properties of this compound and Analogues

Ligand Effects on Reactivity and Stability

- Alkoxy vs. Carboxylate Ligands: Alkoxy ligands (e.g., octan-1-olato, isobutoxo) enhance solubility in nonpolar solvents and modulate steric effects, making these complexes suitable for organic-phase catalysis. In contrast, carboxylate ligands (e.g., benzoato) improve stability in polar environments and enable redox activity for oxidation reactions .

- Chelating Ligands : BMOV and BEOV (bis(ethylmaltolato)oxovanadium(IV)) utilize chelating maltolato ligands, which stabilize the vanadium(IV) oxidation state and enhance bioavailability for diabetes treatment .

Thermal and Catalytic Behavior

- Thermal Stability : Alkoxy and carboxylate vanadium(V) complexes decompose above 200–300°C, with stability influenced by ligand bulkiness. For example, tris(triphenylsiloxy)vanadium oxide (C₅₄H₄₅O₄Si₃V) exhibits higher thermal resistance due to bulky siloxy ligands .

- Catalytic Applications : this compound may act as a catalyst in oligomerization reactions, analogous to chromium(III) and oxovanadium(IV) polycarboxylate catalysts used in polymer synthesis .

Structural Insights

- Coordination Geometry : Vanadium(V) alkoxides like this compound adopt a distorted octahedral geometry, while vanadium(IV) complexes (e.g., BMOV) often exhibit square pyramidal coordination .

- Ligand Exchange Dynamics : Carboxylate and maltolato ligands permit faster ligand exchange, facilitating interactions with biological targets or catalytic substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.